3,5-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of thiazole derivatives. . This compound features a benzamide moiety substituted with a thiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide typically involves the reaction of 3,5-dimethylbenzoic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction proceeds through cyclization and subsequent oxidation steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides and thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This compound has been shown to inhibit certain enzymes involved in inflammation and cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a simpler structure.
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
3,5-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide and thiazole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
476296-73-8 |
---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
3,5-dimethyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide |
InChI |
InChI=1S/C12H12N2O2S/c1-7-3-8(2)5-9(4-7)11(16)14-12-13-10(15)6-17-12/h3-5H,6H2,1-2H3,(H,13,14,15,16) |
InChI Key |
MJHCBYJRGGBQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N=C2NC(=O)CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.